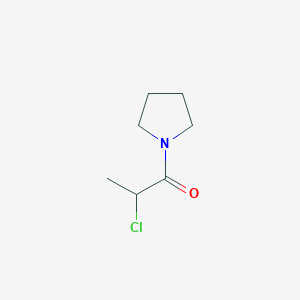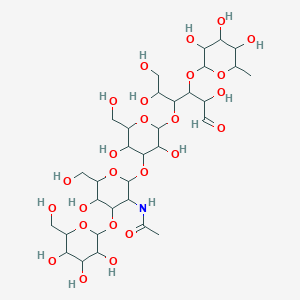
Lacto-N-fucopentaose V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacto-N-fucopentaose V is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is composed of five monosaccharide units: galactose, N-acetylglucosamine, galactose, glucose, and fucose. This compound plays a crucial role in the development of the infant gut microbiota and the immune system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacto-N-fucopentaose V can be synthesized through multi-enzymatic in vitro synthesis from lactose. The process involves the use of specific glycosyltransferases that catalyze the addition of monosaccharide units to form the oligosaccharide structure. The α1,3/4-fucosyltransferase from Bacteroides fragilis has been identified as an effective enzyme for the synthesis of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using microbial cell factories. Escherichia coli strains engineered to produce lacto-N-tetraose can be further modified to include the GDP-fucose pathway module and a regio-specific glycosyltransferase with α1,3-fucosylation activity. This approach has been shown to produce high yields of this compound, with titers reaching up to 25.68 grams per liter in fed-batch cultivation .
Chemical Reactions Analysis
Types of Reactions: Lacto-N-fucopentaose V primarily undergoes glycosylation reactions, where glycosyltransferases catalyze the addition of monosaccharide units. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved by glycosidases.
Common Reagents and Conditions:
Glycosylation: Enzymes such as α1,3/4-fucosyltransferase, GDP-fucose as a donor substrate, and appropriate buffer systems.
Hydrolysis: Glycosidases, such as α1,3/4-L-fucosidases, in suitable buffer conditions.
Major Products: The primary product of glycosylation reactions involving this compound is the formation of complex oligosaccharides. Hydrolysis reactions result in the cleavage of glycosidic bonds, producing monosaccharides such as fucose, galactose, and glucose .
Scientific Research Applications
Lacto-N-fucopentaose V has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the enzymatic synthesis of oligosaccharides.
Biology: It plays a role in the study of human milk oligosaccharides and their impact on the gut microbiota and immune system development in infants.
Medicine: Research has shown that this compound has potential therapeutic applications in preventing infections and modulating the immune response.
Mechanism of Action
Lacto-N-fucopentaose V exerts its effects primarily through its interaction with the gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. This interaction helps to establish a healthy gut microbiome, which is crucial for the development of the immune system. Additionally, this compound can inhibit the adhesion of pathogenic bacteria to the gut lining, thereby preventing infections .
Comparison with Similar Compounds
Lacto-N-fucopentaose V is one of several fucosylated human milk oligosaccharides. Similar compounds include:
Lacto-N-fucopentaose I: Contains a different linkage pattern of fucose.
Lacto-N-fucopentaose II: Has a different arrangement of monosaccharide units.
Lacto-N-fucopentaose III: Varies in the position of fucose attachment.
2’-Fucosyllactose: A simpler structure with fewer monosaccharide units.
This compound is unique due to its specific structure and the presence of α1,3-fucosylation, which influences its biological activity and interactions with the gut microbiota .
Properties
CAS No. |
60254-64-0 |
|---|---|
Molecular Formula |
C32H55NO25 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
TVVLIFCVJJSLBL-YAQJYVGISA-N |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


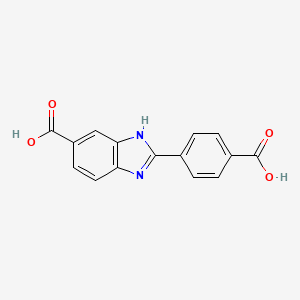
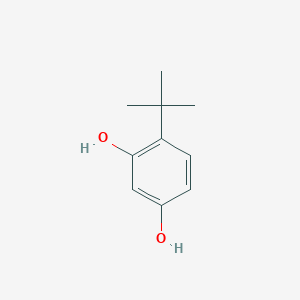
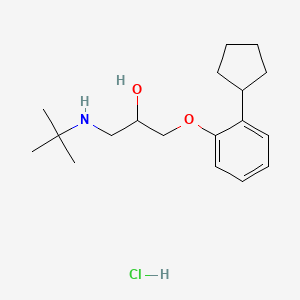
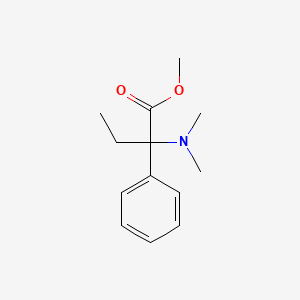

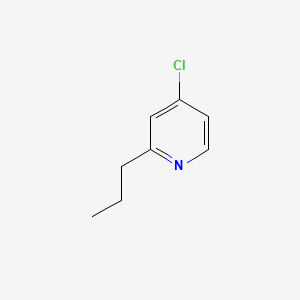
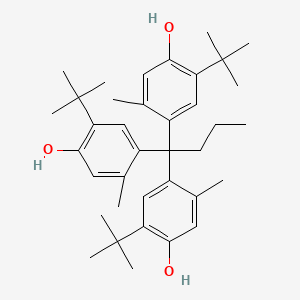
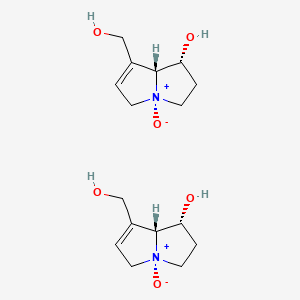
![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)
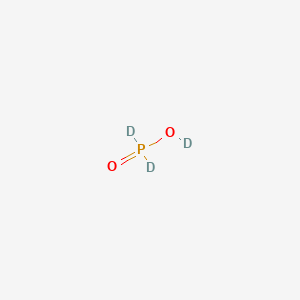
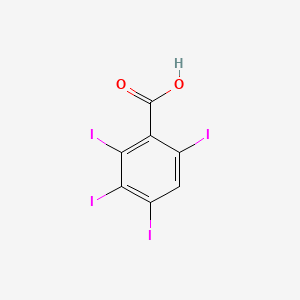
![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

